Guajadial D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

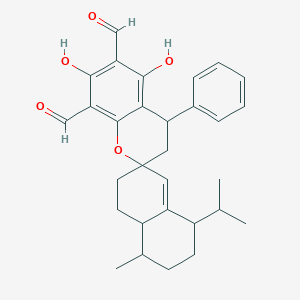

5',7'-dihydroxy-4-methyl-4'-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2'-3,4-dihydrochromene]-6',8'-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O5/c1-17(2)20-10-9-18(3)21-11-12-30(14-23(20)21)13-22(19-7-5-4-6-8-19)26-28(34)24(15-31)27(33)25(16-32)29(26)35-30/h4-8,14-18,20-22,33-34H,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDKMNYVVXIPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=CC3(CCC12)CC(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Guajadial: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial, a caryophyllene-based meroterpenoid isolated from the leaves of Psidium guajava (guava), has emerged as a promising natural compound with multifaceted pharmacological activities.[1][2] Extensive research has demonstrated its potential as an anti-cancer, anti-estrogenic, and multidrug resistance-reversing agent. This technical guide provides an in-depth overview of the core mechanism of action of Guajadial, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanisms of Action

Guajadial exerts its biological effects through the modulation of several key cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and reversal of drug resistance. Its mechanism of action is notably similar to that of tamoxifen, a well-known selective estrogen receptor modulator (SERM).[3][4][5][6]

Anti-Estrogenic Activity

Guajadial exhibits significant anti-estrogenic properties, suggesting its potential in the treatment of estrogen receptor-positive (ER+) cancers.[3][5][6] This activity is attributed to its structural similarity to tamoxifen, allowing it to act as a competitive inhibitor of estrogen at the estrogen receptor (ER).[3][6] By binding to the ER, Guajadial prevents the conformational changes required for the transcription of estrogen-dependent genes that promote cell proliferation.[6]

Reversal of Multidrug Resistance (MDR)

A major challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters.[1][7][8][9] Guajadial has been shown to reverse MDR in drug-resistant breast cancer cells by inhibiting the expression of ABC transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][6][10] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs, thereby restoring their efficacy.

Modulation of Key Signaling Pathways

Guajadial's anti-cancer effects are underpinned by its ability to interfere with critical signaling cascades that regulate cell growth, survival, and proliferation.

-

PI3K/Akt Pathway: Guajadial has been demonstrated to suppress the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][6][10] This pathway is a central regulator of cell survival and proliferation, and its inhibition by Guajadial contributes to the induction of apoptosis in cancer cells. The inactivation of this pathway is also implicated in its ability to overcome drug resistance.[1]

-

Ras/MAPK Pathway: The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Guajadial has been found to inhibit the Ras/MAPK pathway, further contributing to its anti-proliferative effects.[11][12][13]

-

NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. Guajadial has been shown to suppress the NF-κB signaling pathway, which may contribute to its anti-inflammatory and anti-cancer properties.[14][15][16]

-

AMPK/ACC Signaling Pathway: In contrast to its inhibitory effects on pro-growth pathways, Guajadial has been suggested to activate the AMP-activated protein kinase (AMPK) pathway.[17][18][19][20] AMPK is a key sensor of cellular energy status, and its activation can lead to the inhibition of anabolic processes and the promotion of catabolic processes, ultimately suppressing cancer cell growth.

Quantitative Data

The following tables summarize the key quantitative data reported for Guajadial's biological activities.

| Cell Line | Assay | Parameter | Value | Reference |

| MCF-7 (human breast cancer) | Anti-proliferative | Total Growth Inhibition (TGI) | 5.59 µg/mL | [5][21] |

| MCF-7 BUS (human breast cancer) | Anti-proliferative | Total Growth Inhibition (TGI) | 2.27 µg/mL | [5][21] |

| MDA-MB-231 (human breast cancer) | Anti-proliferative | Total Growth Inhibition (TGI) | 5.13 µg/mL | [5] |

| A549 (human non-small cell lung cancer) | Anti-proliferative | IC50 | 3.58 µM |

Table 1: In Vitro Anti-proliferative Activity of Guajadial.

| Animal Model | Assay | Dose | Effect | Reference |

| Pre-pubescent rats | Uterotrophic Assay | 12.5, 25, and 50 mg/kg | Significant inhibition of estradiol-induced uterine proliferation | [5][22] |

Table 2: In Vivo Anti-estrogenic Activity of Guajadial.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Guajadial.

Sulforhodamine B (SRB) Assay for Anti-proliferative Activity

This colorimetric assay is used to determine cytotoxicity and cell proliferation.[3][4][23][24][25]

-

Cell Plating: Seed adherent cancer cells in 96-well microtiter plates at an appropriate density and allow them to attach for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of Guajadial for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[23]

-

Washing: Wash the plates four to five times with 1% acetic acid or tap water to remove the TCA.[23] Air-dry the plates completely.

-

Staining: Add 0.04% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[23]

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[23] Air-dry the plates.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm or 540 nm using a microplate reader.[23] The absorbance is proportional to the cellular protein mass.

E-Screen (Estrogen Screen) Assay for Anti-Estrogenic Activity

This bioassay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-responsive MCF-7 breast cancer cells.[26][27][28][29][30]

-

Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove endogenous steroids.

-

Cell Seeding: Plate the cells in 24-well plates and allow them to attach.

-

Treatment: Treat the cells with various concentrations of Guajadial in the presence and absence of a fixed concentration of 17β-estradiol (E2). Include controls for vehicle, E2 alone, and Guajadial alone.

-

Incubation: Incubate the plates for a period of 6 days.

-

Cell Number Determination: After incubation, detach the cells and count them using a cell counter or determine the cell biomass using an assay like the SRB assay.

-

Data Analysis: Compare the proliferation of cells treated with Guajadial and E2 to the proliferation of cells treated with E2 alone to determine the anti-estrogenic effect.

Uterotrophic Assay in Immature Rats for In Vivo Anti-Estrogenic Activity

This in vivo assay is a standard method to assess the estrogenic and anti-estrogenic effects of compounds.[2][31][32][33][34]

-

Animal Model: Use immature female rats (e.g., 21-22 days old).

-

Dosing: Administer Guajadial (e.g., by oral gavage or subcutaneous injection) daily for three consecutive days. For anti-estrogenicity testing, co-administer with a standard estrogen like ethinyl estradiol.

-

Endpoint Measurement: On the fourth day, euthanize the animals and carefully dissect the uterus. Record the wet and blotted weight of the uterus.

-

Data Analysis: A significant decrease in the uterine weight in the Guajadial- and estrogen-treated group compared to the estrogen-only treated group indicates anti-estrogenic activity.

Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation or inhibition.[35][36][37][38][39]

-

Cell Lysis: Treat cancer cells with Guajadial for a specified time, then lyse the cells in a suitable buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, P-gp, BCRP).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Guajadial and a typical experimental workflow for its characterization.

Caption: Signaling pathways modulated by Guajadial.

Caption: Experimental workflow for Guajadial characterization.

References

- 1. Guajadial reverses multidrug resistance by inhibiting ABC transporter expression and suppressing the PI3K/Akt pathway in drug-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. urosphere.com [urosphere.com]

- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 5. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Reversing multidrug resistance in breast cancer cells by silencing ABC transporter genes with nanoparticle-facilitated delivery of target siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular inhibition of RAS signalling to target ageing and age-related health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Ras1-MAPK pathways for hypha formation by novel drug candidates in Candida albicans | bioRxiv [biorxiv.org]

- 13. Concurrent Inhibition of the RAS-MAPK Pathway and PIKfyve is a Therapeutic Strategy for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flavonoid fraction of guava leaf extract attenuates lipopolysaccharide-induced inflammatory response via blocking of NF-κB signalling pathway in Labeo rohita macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fermented guava leaf extract inhibits LPS-induced COX-2 and iNOS expression in Mouse macrophage cells by inhibition of transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. [PDF] AMPK Activation of Flavonoids from Psidium guajava Leaves in L6 Rat Myoblast Cells and L02 Human Hepatic Cells | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. AMPK Activation of Flavonoids from Psidium guajava Leaves in L6 Rat Myoblast Cells and L02 Human Hepatic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. SRB assay for measuring target cell killing [protocols.io]

- 26. E-SCREEN - Wikipedia [en.wikipedia.org]

- 27. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ftb.com.hr [ftb.com.hr]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. downloads.regulations.gov [downloads.regulations.gov]

- 35. pubcompare.ai [pubcompare.ai]

- 36. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Western blot analysis of Akt, p-Akt, cleaved caspase-3, GSK-3β and p-GSK-3β [bio-protocol.org]

- 38. researchgate.net [researchgate.net]

- 39. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Putative Biosynthetic Pathway of Guajadial D: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Guajadial D, a significant meroterpenoid found in Psidium guajava (guava). Drawing from biomimetic synthesis studies and phytochemical analyses, this document outlines the proposed enzymatic steps, details relevant experimental protocols, and presents quantitative data on key precursors. This guide is intended to serve as a valuable resource for researchers investigating meroterpenoid biosynthesis, natural product chemistry, and the development of novel therapeutic agents.

Introduction to this compound

This compound is a member of the meroterpenoid class of natural products, which are hybrid molecules derived from both terpenoid and polyketide or other aromatic precursors.[1] Specifically, this compound is a caryophyllene-based meroterpenoid isolated from the leaves of Psidium guajava.[2] Meroterpenoids from guava, including this compound and its analogues, have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. Understanding the biosynthetic pathway of these complex molecules is crucial for their sustainable production through synthetic biology approaches and for the generation of novel analogues with improved therapeutic profiles.

The Proposed Biosynthetic Pathway of this compound

While the specific enzymes from Psidium guajava have yet to be isolated and characterized, a widely accepted putative biosynthetic pathway for this compound has been proposed based on biomimetic chemical synthesis.[3][4] The key transformation is a hetero-Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction that is known to be catalyzed by enzymes in other natural product pathways.[5][6]

The proposed pathway involves three primary precursors:

-

β-Caryophyllene: A bicyclic sesquiterpene that forms the terpenoid backbone of this compound.

-

Benzaldehyde: An aromatic aldehyde.

-

Diformylphloroglucinol: A polyketide-derived aromatic compound.

The biosynthesis is hypothesized to proceed through the following key steps:

-

Formation of an ortho-Quinone Methide (o-QM) Intermediate: Benzaldehyde and diformylphloroglucinol undergo a Knoevenagel condensation to form a reactive o-quinone methide intermediate. While the specific enzymes for this step in guava are unknown, the formation of o-QMs is a known enzymatic process in other organisms.[5]

-

Hetero-Diels-Alder Cycloaddition: The o-quinone methide then acts as a diene in a hetero-Diels-Alder reaction with β-caryophyllene serving as the dienophile. This cycloaddition reaction forms the core carbocyclic skeleton of this compound. The existence of natural Diels-Alderase enzymes suggests that this step is likely enzyme-catalyzed, ensuring the high stereoselectivity observed in the natural product.[6][7]

Below is a DOT language script for a diagram illustrating this proposed pathway.

References

- 1. Guava (Psidium guajava L.) Leaves: Nutritional Composition, Phytochemical Profile, and Health-Promoting Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jestec.taylors.edu.my [jestec.taylors.edu.my]

- 3. researchgate.net [researchgate.net]

- 4. etflin.com [etflin.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Delineation of the complete reaction cycle of a natural Diels–Alderase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Guajadial D: A Technical Overview of its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial D, a notable meroterpenoid compound, has garnered significant attention within the scientific community for its potential therapeutic applications. Primarily sourced from the leaves of the guava tree (Psidium guajava L.), this natural product exhibits a range of biological activities, including potent anticancer and anti-estrogenic effects.[1][2][3] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its known mechanisms of action, including its influence on key signaling pathways.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the leaves of the guava plant, Psidium guajava.[1][3] This plant is a member of the Myrtaceae family and is cultivated in tropical and subtropical regions worldwide.[4] While other related meroterpenoids such as Guajadial, Guajadial B, C, E, and F, and Psidial A have also been isolated from guava leaves, this guide will focus on this compound.[3][5] The concentration of these compounds can vary depending on factors such as the specific cultivar, geographical location, and harvest time.[6]

Quantitative Data

While specific concentrations of pure this compound in crude extracts are not widely reported, studies have focused on the biological activity of Guajadial-enriched fractions. The following table summarizes the cytotoxic activity of a Guajadial-enriched fraction from P. guajava leaves on various human cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value (µg/mL) |

| MCF-7 | Breast Cancer | TGI | 5.59[1] |

| MCF-7 BUS | Breast Cancer (Tamoxifen-resistant) | TGI | 2.27[1] |

| A549 | Lung Cancer | IC50 | 6.30[1] |

| HL-60 | Promyelocytic Leukemia | IC50 | 7.77[1] |

| SMMC-7721 | Hepatocellular Carcinoma | IC50 | 5.59[1] |

TGI: Total Growth Inhibition; IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Extraction of a this compound-Enriched Fraction

This protocol describes a general procedure for obtaining an enriched fraction of this compound from P. guajava leaves based on common laboratory practices.[1][2]

a. Plant Material Preparation:

-

Fresh, healthy leaves of Psidium guajava are collected and washed thoroughly with distilled water to remove any debris.

-

The leaves are air-dried in the shade at room temperature for 7-10 days or until brittle.

-

The dried leaves are then pulverized into a fine powder using a mechanical grinder.

b. Extraction:

-

Maceration: The powdered leaves (1 kg) are macerated with dichloromethane (CH₂Cl₂) (3 L) at room temperature for 72 hours with occasional stirring. The process is repeated three times.

-

The solvent from the combined extracts is evaporated under reduced pressure using a rotary evaporator at 40°C to yield a crude dichloromethane extract.

c. Fractionation:

-

The crude extract is subjected to column chromatography on silica gel (60-120 mesh).

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 v/v).

-

Fractions showing similar TLC profiles are pooled. The fractions containing this compound (identified by comparison with a standard, if available, or by subsequent spectroscopic analysis) are combined to yield a this compound-enriched fraction.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a representative HPLC method for the quantification of this compound.[7]

a. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) is used.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

-

Gradient Program: 0-5 min, 95% A; 5-30 min, linear gradient to 100% B; 30-35 min, 100% B; 35-40 min, re-equilibration to 95% A.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

b. Standard and Sample Preparation:

-

Standard Solution: A stock solution of pure this compound is prepared in methanol (1 mg/mL) and serially diluted to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: The this compound-enriched fraction is accurately weighed and dissolved in methanol to a known concentration (e.g., 1 mg/mL). The solution is filtered through a 0.45 µm syringe filter before injection.

c. Data Analysis:

-

A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration.

-

The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways, leading to the inhibition of cancer cell growth and proliferation.

Inhibition of the PI3K/Akt Signaling Pathway

This compound has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical pathway for cell survival and proliferation.[1] By inhibiting this pathway, this compound can promote apoptosis (programmed cell death) in cancer cells.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Induction of Apoptosis

This compound induces apoptosis in cancer cells by modulating the expression of key regulatory proteins. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.

Caption: this compound induces apoptosis via mitochondrial pathway.

Conclusion

This compound, a meroterpenoid isolated from the leaves of Psidium guajava, demonstrates significant potential as a therapeutic agent, particularly in the field of oncology. Its ability to modulate critical signaling pathways involved in cell survival and apoptosis underscores its importance for further research and drug development. The methodologies outlined in this guide provide a framework for the consistent extraction, quantification, and biological evaluation of this promising natural compound. Future studies should focus on optimizing extraction and purification processes to improve yields and on conducting comprehensive in vivo studies to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Guajadial: an unusual meroterpenoid from guava leaves Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijera.com [ijera.com]

- 5. Extraction of bioactive compounds from Psidium guajava and their application in dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. mdpi.com [mdpi.com]

Guajadial: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial, a notable meroterpenoid sourced from the leaves of the guava plant (Psidium guajava), has emerged as a compound of significant scientific interest.[1] Classified as a caryophyllene-based meroterpenoid, its intricate chemical architecture and diverse biological activities have positioned it as a compelling candidate for further investigation in the realm of drug discovery and development. This technical guide provides an in-depth overview of Guajadial's chemical structure, physicochemical properties, and biological activities, with a focus on its anticancer potential. Detailed experimental protocols, spectroscopic data, and analyses of its mechanism of action are presented to serve as a valuable resource for the scientific community.

Chemical Structure and Physicochemical Properties

Guajadial is a complex natural product with the molecular formula C₃₀H₃₄O₅ and a molecular weight of 474.6 g/mol . Its structure was elucidated through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Spectroscopic Data

The structural confirmation of Guajadial is heavily dependent on one- and two-dimensional NMR experiments, in conjunction with high-resolution mass spectrometry.

Table 1: Spectroscopic Data for Guajadial

| Parameter | Value |

| Molecular Formula | C₃₀H₃₄O₅ |

| Molecular Weight | 474.6 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Specific chemical shift assignments require further experimental data. |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Specific chemical shift assignments require further experimental data. |

| High-Resolution EIMS (HREIMS) m/z | 474.2410 [M]⁺ (Calculated for C₃₀H₃₄O₅: 474.2406)[2] |

| Major Mass Fragmentation Peaks (m/z) | 474, 446, 405, 391, 309, 271, 241[3] |

Biological Activity and Mechanism of Action

Guajadial has demonstrated a range of biological activities, with its anticancer and anti-estrogenic properties being the most extensively studied.

Anticancer Activity

Guajadial exhibits potent cytotoxic effects against a variety of human cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, cause cell cycle arrest, and inhibit critical signaling pathways involved in cancer progression.[1]

Table 2: In Vitro Anticancer Activity of Guajadial

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| MCF-7 | Breast Cancer | 13.1 ± 1.2 | [1] |

| MCF-7 BUS | Breast Cancer | TGI = 2.27 µg/mL | [4] |

| MDA-MB-231 | Breast Cancer | IC₅₀ for petroleum ether extract containing Guajadial: 4.23 µg/mL | [5] |

| MG-63 | Osteosarcoma | IC₅₀ for petroleum ether extract containing Guajadial: 5.42 µg/mL | [5] |

| HeLa | Cervical Cancer | No significant activity observed for extracts | [5] |

| OVCAR-3 | Ovarian Cancer | TGI for Guajadial-enriched fraction ≤ 6.25 µg/mL | [4] |

| NCI-H460 | Lung Cancer | TGI for Guajadial-enriched fraction ≤ 6.25 µg/mL | [4] |

Note: IC₅₀ represents the half-maximal inhibitory concentration. TGI (Total Growth Inhibition) is another measure of cytostatic effect.

Mechanism of Anticancer Action

Inhibition of the PI3K/Akt Signaling Pathway: A crucial mechanism underlying Guajadial's anticancer effects is its ability to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] This pathway is frequently overactive in many cancers, promoting cell survival and proliferation. By inhibiting this pathway, Guajadial can effectively halt cancer cell growth and induce apoptosis.

Induction of Apoptosis: Guajadial has been shown to trigger programmed cell death in cancer cells. This is achieved through the modulation of key apoptotic proteins, such as increasing the Bax/Bcl-2 ratio, which leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[1]

Cell Cycle Arrest: Guajadial can also halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase. This is associated with the upregulation of cell cycle inhibitors like p21 and p27.[1]

Anti-Estrogenic Activity

Guajadial has demonstrated anti-estrogenic properties, suggesting its potential as a therapeutic agent for hormone-dependent cancers, such as certain types of breast cancer.[4] It is believed to act as a selective estrogen receptor modulator (SERM), similar to tamoxifen.[4] In vivo studies have shown that a Guajadial-enriched fraction can inhibit the proliferative effect of estradiol on the uterus of pre-pubescent rats.[4]

Experimental Protocols

Isolation and Purification of Guajadial from Psidium guajava Leaves

The following is a general protocol for the isolation and purification of Guajadial, based on common phytochemical extraction techniques.

1. Plant Material and Extraction:

-

Air-dried and powdered leaves of Psidium guajava are subjected to extraction with a suitable solvent, such as dichloromethane or a petroleum ether:methanol mixture, at room temperature.[4][5]

-

The crude extract is obtained after filtration and solvent evaporation under reduced pressure.

2. Fractionation:

-

The crude extract is then subjected to sequential chromatographic techniques for fractionation. This typically involves column chromatography over silica gel.[4]

-

A gradient elution system with increasing polarity (e.g., hexane, ethyl acetate, methanol mixtures) is used to separate the components of the extract.[4]

3. Purification:

-

Fractions showing promising activity (monitored by techniques like Thin Layer Chromatography and bioassays) are further purified using preparative High-Performance Liquid Chromatography (HPLC) or repeated column chromatography until pure Guajadial is obtained.[6]

4. Structural Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]

Biomimetic Synthesis of Guajadial

The biomimetic synthesis of Guajadial has been achieved through a hetero-Diels-Alder reaction, which is believed to mimic its natural biosynthetic pathway.[7][8]

1. Reaction Setup:

-

The synthesis involves a three-component coupling reaction in an aqueous medium.[7]

-

The reactants are caryophyllene, benzaldehyde, and diformylphloroglucinol.[7]

2. Reaction Conditions:

-

The reaction mixture is typically heated to facilitate the cycloaddition.

-

The key step is the in-situ formation of an o-quinone methide from the reaction of benzaldehyde and diformylphloroglucinol, which then undergoes a hetero-Diels-Alder reaction with caryophyllene.[7]

3. Purification:

-

The resulting product mixture is then purified using chromatographic techniques to isolate Guajadial and its stereoisomers, such as Psidial A.

Visualizations

Signaling Pathway Diagram

Caption: Proposed inhibitory effect of Guajadial on the PI3K/Akt signaling pathway in cancer cells.

Experimental Workflow Diagram

Caption: General workflow for the isolation and purification of Guajadial from guava leaves.

Conclusion

Guajadial stands out as a promising natural product with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. Its well-defined chemical structure, coupled with its multifaceted biological activities, including the potent inhibition of the PI3K/Akt signaling pathway, warrants further rigorous investigation. The detailed experimental protocols and comprehensive data presented in this guide are intended to facilitate future research efforts aimed at fully elucidating the therapeutic potential of Guajadial and its derivatives. Continued exploration of this remarkable meroterpenoid could pave the way for new and effective treatments for cancer and other diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collection - A Short Biomimetic Synthesis of the Meroterpenoids Guajadial and Psidial A - Organic Letters - Figshare [acs.figshare.com]

- 5. A short biomimetic synthesis of the meroterpenoids guajadial and psidial A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scielo.br [scielo.br]

Spectroscopic Profile of Guajadial D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Guajadial D, a sesquiterpenoid-based meroterpenoid isolated from the leaves of Psidium guajava. The structural elucidation of this complex natural product relies on a combination of advanced spectroscopic techniques. This document summarizes the key spectroscopic data, details the experimental protocols for its characterization, and illustrates the analytical workflow and logic.

Spectroscopic Data

The structural determination of this compound was accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the complex carbon skeleton and stereochemistry of this compound. The following tables summarize the ¹H and ¹³C NMR data, which were instrumental in establishing its structure.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2α | 0.58 | m | |

| 2β | 1.65 | m | |

| 3 | 2.40 | m | |

| 8α | 1.45 | m | |

| 8β | 1.95 | m | |

| 9α | 1.20 | m | |

| 9β | 1.55 | m | |

| 1' | 4.85 | d | 10.0 |

| 11 | 2.10 | m | |

| Me-12 | 0.95 | d | 7.0 |

| Me-13 | 0.98 | d | 7.0 |

| Me-14 | 1.05 | s | |

| Me-15 | 1.10 | s | |

| Ph-H | 7.20-7.35 | m |

Data sourced from Gao et al., 2013.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) |

| 1 | 45.2 |

| 2 | 25.1 |

| 3 | 38.7 |

| 4 | 78.9 |

| 5 | 135.2 |

| 6 | 125.8 |

| 7 | 50.1 |

| 8 | 22.5 |

| 9 | 41.5 |

| 10 | 39.8 |

| 11 | 30.1 |

| 12 | 21.5 |

| 13 | 21.6 |

| 14 | 16.8 |

| 15 | 29.8 |

| 1' | 75.4 |

| 2' | 108.2 |

| 3' | 162.5 |

| 4' | 105.7 |

| 5' | 160.4 |

| 6' | 109.1 |

| 7' | 192.1 |

| 8' | 192.3 |

| Ph-C | 128.0-138.0 |

Data sourced from Gao et al., 2013.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization | Mass Analyzer | Measured m/z | Molecular Formula |

| HREIMS | EI | Not Specified | 474.2401 | C₃₀H₃₄O₅ |

Data sourced from Gao et al., 2013.[1]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These techniques provide information about the functional groups present and the extent of conjugation in the molecule.

Table 4: IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopy | Medium | Absorption |

| IR | Not Specified | 3441 (OH), 1633 (conjugated C=O) cm⁻¹ |

| UV-Vis | MeOH | λmax 277, 337 (sh) nm |

Data sourced from Gao et al., 2013.[1]

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are generalized experimental protocols based on standard practices for the analysis of natural products like this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC, ROESY) are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at δ 7.26 ppm).

-

¹³C NMR: A proton-decoupled pulse sequence is used. Chemical shifts are referenced to the solvent peak (CDCl₃ at δ 77.16 ppm).

-

2D NMR: Standard pulse programs for COSY, HSQC, HMBC, and ROESY experiments are utilized to establish proton-proton correlations, direct carbon-proton correlations, long-range carbon-proton correlations, and spatial proximities, respectively.

-

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electron ionization (EI) source is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy to allow for the determination of the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded from a thin film of the compound on a salt plate.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The sample is placed in the path of the IR beam, and the spectrum is recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands corresponding to specific functional groups are noted.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol (MeOH).

-

Instrumentation: A UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm). The wavelengths of maximum absorbance (λmax) are recorded.

Visualized Workflows

General Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of a novel natural product like this compound.

Caption: General workflow for the isolation and structural elucidation of this compound.

Interrelation of Spectroscopic Techniques

This diagram illustrates how different spectroscopic techniques provide complementary information for the complete structural elucidation of this compound.

Caption: Relationship between spectroscopic techniques and the derived structural information for this compound.

References

Phytochemical Investigation of Psidium guajava for Guajadial D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical investigation of Psidium guajava (guava) with a specific focus on the meroterpenoid, Guajadial D. This document details the extraction, isolation, and characterization of this class of compounds, presents relevant quantitative data, and explores potential biological activities and associated signaling pathways.

Introduction

Psidium guajava L., a plant belonging to the Myrtaceae family, is widely recognized for its medicinal properties, which are attributed to a rich diversity of phytochemicals, including flavonoids, phenolics, and terpenoids. Among these, a class of meroterpenoids, which are hybrid natural products of terpenoid and polyketide origin, has garnered significant scientific interest. This compound is a member of this family of compounds isolated from guava leaves and has demonstrated potential as a bioactive agent. This guide serves as a technical resource for researchers involved in natural product chemistry, pharmacology, and drug discovery, providing detailed methodologies and data to facilitate further investigation into this compound and related compounds.

Data Presentation

The following tables summarize the quantitative data available for this compound and related compounds from Psidium guajava.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT116 | Colon Carcinoma | 0.61[1] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 16.0[1] |

| DU145 | Prostate Carcinoma | 30.3[1] |

| Huh7 | Hepatocellular Carcinoma | 44.09[1] |

| A549 | Lung Carcinoma | 36.2[1] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Guajadial (Reference Compound)

Note: The following data is for Guajadial, a closely related precursor to this compound, and is provided as a reference for the spectroscopic characteristics of this compound class.

| Position | δH (ppm), Multiplicity (J in Hz) | δC (ppm) |

| 2-CHO | 10.32, s | 192.5 |

| 1' | 4.52, d (10.0) | 45.2 |

| 2'α | 2.15, m | 28.7 |

| 2'β | 1.85, m | 28.7 |

| 3' | 5.45, br s | 124.8 |

| 5' | 1.80, m | 53.1 |

| 6'α | 1.55, m | 22.4 |

| 6'β | 1.25, m | 22.4 |

| 7' | 1.60, m | 39.8 |

| 9'α | 1.95, m | 48.9 |

| 9'β | 1.75, m | 48.9 |

| 10' | 1.45, m | 35.0 |

| 12' | 4.85, s | 112.8 |

| 12' | 4.70, s | 112.8 |

| 13' | 1.70, s | 21.5 |

| 14' | 0.95, d (6.5) | 20.2 |

| 15' | 1.05, d (6.5) | 22.8 |

Experimental Protocols

The following protocols are synthesized from established methods for the isolation of meroterpenoids from Psidium guajava leaves.

Plant Material Collection and Preparation

-

Collection: Fresh leaves of Psidium guajava are collected.

-

Authentication: The plant material is authenticated by a qualified botanist, and a voucher specimen is deposited in a herbarium.

-

Preparation: The leaves are shade dried at room temperature for approximately two weeks and then pulverized into a fine powder using a mechanical grinder.

Extraction

-

Solvent Extraction: The powdered leaves are subjected to exhaustive extraction with a solvent such as methanol or a mixture of dichloromethane and methanol at room temperature with mechanical stirring. The process is typically repeated three times with fresh solvent for 1.5 hours per cycle.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the target compounds (typically the less polar fractions for meroterpenoids) is subjected to column chromatography over silica gel.

-

Elution Gradient: The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound or related meroterpenoids.

-

Purification: Fractions containing the compound of interest are further purified using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Characterization

-

Sample Preparation for NMR: 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed to determine the exact mass and molecular formula of the compound.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and characterization of this compound.

Potential Signaling Pathways

Disclaimer: The following diagram illustrates signaling pathways that have been shown to be modulated by extracts of Psidium guajava or other constituent compounds. While this compound may contribute to these effects, further research is required to confirm its specific molecular targets.

Caption: Potential signaling pathways modulated by P. guajava compounds.

Conclusion

This compound, a meroterpenoid from Psidium guajava, demonstrates significant cytotoxic activity against various cancer cell lines, indicating its potential as a lead compound for drug development. This guide provides a framework for its isolation and characterization, drawing upon established methodologies for related natural products. The elucidation of its precise mechanism of action and the confirmation of its molecular targets within key signaling pathways, such as the Akt/mTOR and MAPK pathways, are critical next steps for future research. The information presented herein is intended to support and guide these endeavors.

References

Guajadial D: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial D is a novel meroterpenoid discovered in the leaves of the guava plant, Psidium guajava. This compound has garnered significant scientific interest due to its potent biological activities, particularly its anti-estrogenic and anticancer properties. Structurally, this compound is a caryophyllene-based meroterpenoid, a class of natural products characterized by a hybrid structure derived from both terpenoid and polyketide biosynthetic pathways. Its unique chemical architecture is believed to be the basis for its promising pharmacological profile, making it a compelling candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound, with a focus on its mechanism of action.

Discovery and Isolation of this compound

This compound was first isolated from the leaves of Psidium guajava by a team of researchers conducting phytochemical investigations on the plant. The discovery was the result of a systematic bioassay-guided fractionation of the crude extract of guava leaves, which demonstrated significant cytotoxic activity against various cancer cell lines. The structure and relative stereochemistry of this compound were elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Experimental Protocols: Isolation of this compound

The following is a generalized protocol for the isolation of this compound from Psidium guajava leaves, based on commonly employed phytochemical techniques.

1. Plant Material and Extraction:

-

Dried and powdered leaves of Psidium guajava are subjected to extraction with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature.

-

The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

2. Fractionation:

-

The crude extract is subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

The fractions are monitored for biological activity, with the most active fraction being selected for further purification.

3. Chromatographic Purification:

-

The bioactive fraction is subjected to column chromatography over silica gel.

-

A gradient elution system is employed, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with the addition of ethyl acetate and then methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled together.

-

Further purification of the enriched fractions is achieved through repeated column chromatography, often using different solvent systems, and may be followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential as an anticancer and anti-estrogenic agent. Its biological activities have been evaluated in a variety of in vitro and in vivo models.

Anticancer Activity

This compound exhibits cytotoxic and anti-proliferative effects against a range of cancer cell lines. The following tables summarize the quantitative data on its anticancer activity.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (hours) |

| A549 | Lung Cancer | Not specified | Not specified |

| HCT116 | Colon Cancer | Not specified | Not specified |

| HepG2 | Liver Cancer | Not specified | Not specified |

Table 2: In Vitro Anticancer Activity of this compound (Total Growth Inhibition - TGI)

| Cell Line | Cancer Type | TGI (µg/mL) | Incubation Time (hours) |

| MCF-7 | Breast Cancer | 5.59 | Not specified |

| MCF-7 BUS | Breast Cancer | 2.27 | Not specified |

Anti-Estrogenic Activity

The anti-estrogenic activity of this compound is a key aspect of its therapeutic potential, particularly for hormone-dependent cancers like breast cancer. Its mechanism of action is believed to be similar to that of tamoxifen, a well-known selective estrogen receptor modulator (SERM). This compound is thought to competitively bind to the estrogen receptor (ER), thereby inhibiting the proliferative effects of estrogen.

Mechanism of Action: Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt and Ras/MAPK pathways.

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, survival, and metabolism. Aberrant activation of this pathway is a common feature of many cancers. This compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby suppressing the pro-survival signals mediated by this pathway.

Ras/MAPK Pathway: The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that controls cell proliferation, differentiation, and apoptosis. This compound has been observed to inhibit the phosphorylation of ERK (Extracellular signal-regulated kinase), a central component of the MAPK pathway, leading to a reduction in cell proliferation.

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound, a meroterpenoid isolated from the leaves of Psidium guajava, represents a promising new lead in the development of anticancer and anti-estrogenic therapies. Its unique chemical structure and multifaceted mechanism of action, involving the inhibition of the PI3K/Akt and Ras/MAPK signaling pathways, underscore its potential as a valuable therapeutic agent. The detailed methodologies and data presented in this technical guide are intended to provide a comprehensive resource for researchers and drug development professionals interested in further exploring the pharmacological properties and therapeutic applications of this intriguing natural product. Further research is warranted to fully elucidate its clinical potential and to optimize its development as a novel therapeutic.

References

Guajadial D: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial D, a meroterpenoid compound isolated from the leaves of the guava plant (Psidium guajava L.), has emerged as a molecule of significant interest in the field of pharmacology and drug discovery. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anticancer and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutic agents.

Anticancer Activity

This compound has demonstrated notable cytotoxic and antiproliferative effects against a range of human cancer cell lines. The primary mechanism of its anticancer action is believed to involve the induction of apoptosis and the modulation of key signaling pathways implicated in cancer cell growth and survival.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines are summarized in the table below. These values highlight the compound's potency and selectivity.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 0.61[1] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 16.0[1] |

| DU145 | Prostate Carcinoma | 30.3[1] |

| Huh7 | Hepatocellular Carcinoma | 44.09[1] |

| A549 | Lung Carcinoma | 36.2[1] |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound and related compounds from Psidium guajava have shown significant anti-inflammatory activity. These effects are attributed to the inhibition of key inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Mediators

Studies on meroterpenoids from P. guajava, including compounds structurally related to this compound, have demonstrated inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) production in RAW264.7 macrophage cells.[1] While specific quantitative data for this compound is part of a broader study, the general inhibitory ranges for related isolates are provided.

| Inflammatory Mediator | Inhibition Range |

| Nitric Oxide (NO) | 2.86–11.82 µM[1] |

| Tumor Necrosis Factor-alpha (TNF-α) | 1.66–31.59 µM[1] |

| Prostaglandin E2 (PGE2) | 1.08–13.63 µM[1] |

Signaling Pathways

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. The primary pathways implicated in its anticancer activity are the Ras/MAPK and PI3K/Akt pathways.

References

Guajadial D and its Derivatives: A Technical Guide for Drug Development Professionals

Abstract

Guajadial D, a meroterpenoid derived from the leaves of the guava plant (Psidium gujava), has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound and its synthetic derivatives. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering in-depth information on its anticancer, anti-estrogenic, and multidrug resistance-reversing properties. This document summarizes key quantitative data, details critical experimental methodologies, and visualizes the known signaling pathways through which this compound exerts its effects. The multifaceted mechanism of action, including the induction of apoptosis and inhibition of the PI3K/Akt signaling pathway, positions this compound as a promising scaffold for the development of novel therapeutic agents.

Introduction

Natural products have historically been a rich source of novel pharmacophores in drug discovery. This compound, a caryophyllene-based meroterpenoid, is a prominent example of a plant-derived compound with significant therapeutic potential.[1] Isolated from the leaves of Psidium guajava, this molecule has demonstrated a range of biological effects, most notably in the realms of oncology and endocrinology.[1][2] Its structural similarity to the selective estrogen receptor modulator (SERM) tamoxifen has prompted investigations into its anti-estrogenic properties, revealing a potential mechanism for its efficacy in hormone-dependent cancers.[3][4] Furthermore, emerging evidence highlights its ability to reverse multidrug resistance in cancer cells, a major challenge in chemotherapy.[1] This guide aims to consolidate the existing technical data on this compound and its derivatives to facilitate further research and development in this promising area.

Chemical Structure and Properties

This compound is characterized by a complex tetracyclic ring system, with the molecular formula C₃₀H₃₄O₅ and a molecular weight of approximately 474.6 g/mol .[5] Its intricate structure, featuring multiple chiral centers, presents both challenges and opportunities for synthetic modification and the development of novel derivatives.

Biological Activities of this compound

This compound exhibits a spectrum of biological activities, with its anticancer and anti-estrogenic effects being the most extensively studied.

Anticancer Activity

This compound has demonstrated potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The tables below summarize the available quantitative data for its in vitro activity.

Table 1: In Vitro Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | ~15.9 | [6] |

| MDA-MB-231 | Breast Cancer | ~12.0 | [6] |

| A549 | Lung Cancer | 6.30 | [7] |

| HL-60 | Promyelocytic Leukemia | 7.77 | [7] |

| SMMC-7721 | Hepatocellular Carcinoma | 5.59 | [7] |

Note: IC₅₀ values can vary between studies due to different experimental conditions.

Table 2: In Vitro Anticancer Activity of this compound (TGI Values)

| Cell Line | Cancer Type | TGI (µg/mL) | Reference |

| MCF-7 | Breast Cancer | 5.59 | [3] |

| MCF-7 BUS (Tamoxifen-resistant) | Breast Cancer | 2.27 | [3] |

| K562 | Chronic Myelogenous Leukemia | 2 | [7] |

| NCI/ADR-RES (Doxorubicin-resistant) | Ovarian Cancer | 4 | [7] |

| NCI-H460 | Lung Cancer | 5 | [7] |

| HT-29 | Colon Cancer | 5 | [7] |

| PC-3 | Prostate Cancer | 12 | [7] |

| 786-0 | Renal Cancer | 28 | [7] |

TGI: Total Growth Inhibition

Anti-Estrogenic Activity

The structural resemblance of this compound to tamoxifen suggests a similar mechanism of action involving the estrogen receptor (ER).[3][4] In vivo studies have shown that a guajadial-enriched fraction can inhibit the proliferative effect of estradiol on the uterus of pre-pubescent rats, confirming its anti-estrogenic activity.[3] This activity is particularly relevant for the treatment of estrogen receptor-positive (ER+) breast cancers.

Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters that efflux drugs from cancer cells.[1] this compound has been shown to reverse MDR in drug-resistant breast cancer cells.[1] This effect is attributed to its ability to inhibit the expression of ABC transporters through the suppression of the PI3K/Akt signaling pathway.[1]

This compound Derivatives

The development of derivatives of natural products is a common strategy to improve their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. While research into this compound derivatives is still in its early stages, preliminary studies on related meroterpenoids from Psidium guajava provide a basis for future synthetic efforts. The complex core structure of this compound offers multiple sites for chemical modification.

At present, specific quantitative data on the biological activities of a wide range of structurally distinct this compound derivatives is limited in the public domain. Further research is required to establish a clear structure-activity relationship (SAR) for this class of compounds.

Mechanisms of Action

This compound exerts its biological effects through multiple, interconnected signaling pathways.

Induction of Apoptosis

A primary mechanism of the anticancer activity of this compound is the induction of programmed cell death, or apoptosis.[7] This process is initiated through the intrinsic pathway, characterized by the activation of a cascade of caspases. Key molecular events include the activation of initiator caspase-9 and executioner caspase-3.[7] this compound also modulates the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, further promoting cell death.[8]

Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[9] this compound has been shown to inhibit this pathway, contributing to its anticancer effects and its ability to reverse multidrug resistance.[1] By suppressing the PI3K/Akt pathway, this compound leads to the downregulation of ABC transporter expression, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic drugs.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1]

Protocol:

-

Cell Seeding: Seed cells in a 96-well microtiter plate at an appropriate density and incubate under standard conditions until the desired confluence is reached.[1]

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives.[1]

-

Cell Fixation: After the treatment period, gently remove the culture medium and fix the cells by adding 50-100 µL of 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[1]

-

Washing: Remove the TCA solution and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.[10]

-

Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.[1]

-

Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader. The absorbance is directly proportional to the cell number.[1]

Rat Uterotrophic Assay for In Vivo Anti-Estrogenic Activity

The uterotrophic assay is a standard in vivo method to assess the estrogenic or anti-estrogenic activity of a compound by measuring the change in uterine weight in immature or ovariectomized female rats.[7][11]

Protocol:

-

Animal Model: Use immature female rats (e.g., 21-22 days old).[7]

-

Dosing: Administer the test compound (e.g., this compound) and a positive control (e.g., estradiol) daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group should also be included.[7]

-

Observation: Monitor the animals for clinical signs of toxicity and record body weights daily.

-

Tissue Collection: On the fourth day (24 hours after the last dose), humanely euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.[7]

-

Uterine Weight Measurement: Record the wet weight of the uterus.

-

Data Analysis: Compare the uterine weights of the different treatment groups. A significant inhibition of estradiol-induced uterine weight gain by the test compound indicates anti-estrogenic activity.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The BAD protein integrates survival signaling by EGFR/MAPK and PI3K/Akt kinase pathways in PTEN-deficient tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationship study of lamellarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

In Vitro Profile of Guajadial D: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Guajadial D, a meroterpenoid derived from the leaves of the guava plant (Psidium guajava), has demonstrated notable in vitro bioactivity, particularly in the realm of oncology. This technical guide synthesizes the current understanding of this compound's effects at the cellular level, presenting key quantitative data, experimental methodologies, and an exploration of its molecular mechanisms of action.

Anticancer Activity: Cytotoxicity Profile

This compound has exhibited cytotoxic effects against a panel of human cancer cell lines, with varying degrees of potency. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's effectiveness in inhibiting biological or biochemical functions, have been determined in several studies. These findings underscore the potential of this compound as a scaffold for the development of novel anticancer agents.

| Cell Line | Cancer Type | Parameter | Value (µM) |

| HCT116 | Colon Carcinoma | IC50 | 0.61 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | IC50 | 16.0 |

| DU145 | Prostate Carcinoma | IC50 | 30.3 |

| Huh7 | Hepatocellular Carcinoma | IC50 | 44.09 |

| A549 | Lung Carcinoma | IC50 | 36.2 |

Experimental Protocols: Assessing Cytotoxicity

The in vitro cytotoxicity of this compound is primarily evaluated using cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays. The general workflow for these experiments is outlined below.

MTT Assay Protocol

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

SRB Assay Protocol

-

Cell Seeding and Treatment: Steps 1-3 are similar to the MTT assay.

-

Cell Fixation: After incubation with this compound, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. A solution of SRB in acetic acid is then added to each well and incubated at room temperature for 30 minutes to stain the cellular proteins.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The plates are air-dried, and the bound SRB is solubilized with a Tris base solution.

-

Absorbance Reading: The absorbance is measured at approximately 510 nm.

-

Data Analysis: The IC50 value is calculated from the dose-response curve generated from the absorbance data.

Mechanism of Action: Insights into Signaling Pathways

Preliminary investigations into the mechanism of action of guajadial-related compounds suggest the induction of apoptosis (programmed cell death) as a key event in their anticancer activity. While a definitive pathway for this compound is still under investigation, the available evidence points towards the modulation of key signaling cascades involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.

A proposed general mechanism involves the initiation of an apoptotic cascade, leading to the activation of executioner caspases and subsequent cell death.

Anti-inflammatory and Antimicrobial Activities: An Area for Future Research

Currently, there is a paucity of specific in vitro data on the anti-inflammatory and antimicrobial properties of isolated this compound. While crude extracts of Psidium guajava leaves have demonstrated both anti-inflammatory and antimicrobial activities in various assays, the contribution of this compound to these effects remains to be elucidated.

Future research should focus on evaluating the potential of this compound to inhibit key inflammatory mediators, such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines, in relevant cell-based assays (e.g., LPS-stimulated macrophages). Similarly, its antimicrobial activity should be assessed against a broad panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentrations (MICs).

Conclusion and Future Directions

This compound presents a promising profile as a potential anticancer agent, with demonstrated cytotoxicity against a range of cancer cell lines. The elucidation of its precise mechanism of action, particularly its effects on key signaling pathways, will be crucial for its further development. Moreover, a thorough investigation into its anti-inflammatory and antimicrobial properties is warranted to fully explore its therapeutic potential. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to advance the in vitro characterization of this compound and its analogues.

Methodological & Application

Application Note: Quantification of Guajadial in Psidium guajava Leaf Extracts by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Guajadial, a bioactive meroterpenoid found in the leaves of Psidium guajava (guava). The method is suitable for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who require accurate determination of Guajadial content for quality control, bioactivity screening, and formulation studies. The protocol outlines sample preparation from guava leaves, HPLC instrumentation and conditions, and data analysis.

Introduction

Psidium guajava L. (guava) is a medicinal plant rich in a variety of bioactive compounds, including flavonoids, phenolic acids, and triterpenoids.[1][2][3] Among these, Guajadial has garnered interest for its potential therapeutic properties.[2] Accurate quantification of this compound is essential for understanding its pharmacological effects and for the standardization of guava-based extracts and products. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method developed for the selective and sensitive quantification of Guajadial.

Experimental

Materials and Reagents

-

Reference Standard: Guajadial (purity ≥98%)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (analytical grade)

-

Psidium guajava leaves (dried and powdered)

-

Syringe filters (0.45 µm)

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |